molecular formula C17H22N2S B2816221 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine CAS No. 264226-35-9

5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine

Cat. No. B2816221
M. Wt: 286.44
InChI Key: UXQOKHQUAQWJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is a chemical compound that has been extensively studied in the field of scientific research. It has been found to have potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.

Mechanism Of Action

The mechanism of action of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been found to modulate the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Biochemical And Physiological Effects

5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses such as human cytomegalovirus (HCMV).

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine. One direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 and HDAC activity. Another direction is to study its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research can be done on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine involves the reaction of 2,4-dimethylpyrimidine with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to have potential applications as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-2,4-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-12-16(10-18-13(2)19-12)20-11-14-6-8-15(9-7-14)17(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQOKHQUAQWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1SCC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine

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